1-Boc-4-cyanopiperidine: A Technical Guide to a Cornerstone Synthetic Building Block
1-Boc-4-cyanopiperidine: A Technical Guide to a Cornerstone Synthetic Building Block
Abstract
This technical guide provides an in-depth examination of 1-Boc-4-cyanopiperidine (CAS No: 91419-52-2), a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile molecular scaffold.
Introduction: The Strategic Importance of 1-Boc-4-cyanopiperidine
In the landscape of pharmaceutical synthesis, the piperidine ring is a ubiquitous and highly valued scaffold, present in a multitude of biologically active molecules.[1] 1-Boc-4-cyanopiperidine has emerged as a preeminent building block for introducing this moiety, offering a unique combination of stability and versatile reactivity.[2][3] Its structure features a piperidine core functionalized with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[2]
This specific arrangement provides two key strategic advantages:
-
The Boc Protecting Group: This group is stable under a wide range of reaction conditions but can be readily and selectively removed under mild acidic conditions. This orthogonality is crucial for complex, multi-step syntheses, allowing chemists to perform modifications elsewhere on a molecule without affecting the piperidine nitrogen.[1][2]
-
The Cyano Functional Group: The nitrile moiety is a remarkably versatile chemical handle. It can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, amides, and tetrazoles, providing numerous pathways for molecular elaboration and diversification.[1][4]
Consequently, 1-Boc-4-cyanopiperidine is a critical intermediate in the development of novel therapeutics for a range of conditions, including neurological disorders, cancer, and inflammatory diseases.[2][4]
Physicochemical & Spectroscopic Properties
1-Boc-4-cyanopiperidine is typically a white to off-white crystalline solid at room temperature.[3][5] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 91419-52-2 | [2][6] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][7] |
| Molecular Weight | 210.27 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 60-64 °C | [3][8] |
| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [8][9] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [8][9] |
| Solubility | Soluble in Chloroform | [8][9] |
| XLogP3 | 1.3 | [10] |
| Topological Polar Surface Area | 53.3 Ų | [10] |
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and purity of the compound.[11][12]
Synthesis Methodologies: Pathways to a Key Intermediate
Several reliable methods exist for the synthesis of 1-Boc-4-cyanopiperidine. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Diagram: Major Synthetic Routes to 1-Boc-4-cyanopiperidine
Caption: Overview of common synthetic strategies for 1-Boc-4-cyanopiperidine.
Protocol 3.1: Synthesis via Boc Protection of 4-Cyanopiperidine
This is one of the most direct and widely used methods, valued for its simplicity and high yield. The causality is straightforward: the nucleophilic secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the protected product.
Step-by-Step Methodology: [13]
-
Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a suitable reaction vessel.
-
Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂.
-
Add the Boc₂O solution dropwise to the stirred 4-cyanopiperidine solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residual oil in ethyl acetate and wash sequentially with a cold, dilute aqueous solution of potassium bisulfate (KHSO₄) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via recrystallization or flash chromatography typically yields 1-Boc-4-cyanopiperidine as a white solid.
Protocol 3.2: Synthesis via Dehydration of Amides or Oximes
This approach begins with a precursor already containing the Boc-protected piperidine ring, such as tert-butyl 4-carbamoylpiperidine-1-carboxylate (the corresponding amide) or its oxime derivative.[7][8] The core of this method is the removal of a water molecule to form the nitrile.
Step-by-Step Methodology (Amide Dehydration): [8][10]
-
To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in ethyl acetate (EtOAc) at room temperature, add a dehydrating agent like XtalFluor-E (1.1 eq) or phosphorus oxychloride (POCl₃) portionwise.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under vacuum to afford the crude nitrile, which can be purified by flash chromatography if necessary.
Protocol 3.3: Synthesis via Oxidative Cyanation
This modern catalytic approach generates the nitrile directly from the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde.[4][7] It often proceeds via a radical-mediated mechanism.
Step-by-Step Methodology: [4][10]
-
Charge a reaction flask with acetonitrile, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, radical initiator), potassium hexafluorophosphate (KPF₆), and tert-butyl nitrite (TBN).
-
Replace the air in the flask with an oxygen atmosphere.
-
Heat the mixture to approximately 30 °C.
-
Slowly add N-Boc-4-piperidinecarboxaldehyde over several hours.
-
After the addition is complete, stir the reaction mixture with a sodium thiosulfate solution to quench.
-
Extract the product with an organic solvent like ether.
-
Separate the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final product. This method can achieve yields of 70-73%.[7][10]
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-Boc-4-cyanopiperidine stems from the distinct and predictable reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.
Diagram: Key Transformations of 1-Boc-4-cyanopiperidine
Caption: Key synthetic transformations enabled by the functional groups of the molecule.
Reactions Involving the Cyano Group
The nitrile is a linchpin for introducing diverse functionalities.
-
Reduction to Primary Amine: The cyano group can be readily reduced to an aminomethyl group (-CH₂NH₂). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding or improving solubility.
-
Causality & Reagents: Strong hydride reagents like Lithium Aluminum Hydride (LAH) are effective for this conversion. The choice of solvent (e.g., THF, diethyl ether) and reaction temperature is critical to control reactivity and prevent side reactions.[10] This opens the door to synthesizing aminomethylated piperidines.[8]
-
-
Hydrolysis to Carboxylic Acid/Amide: The nitrile can be hydrolyzed under either acidic or basic conditions.[14]
-
Full Hydrolysis (Carboxylic Acid): Heating the nitrile under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) will convert it to the corresponding carboxylic acid (N-Boc-piperidine-4-carboxylic acid).[14] This is a common step in the synthesis of piperidinecarboxylic acids.[8]
-
Partial Hydrolysis (Amide): Under carefully controlled conditions, often using specific catalysts or milder reagents, the hydrolysis can be stopped at the primary amide stage (N-Boc-piperidine-4-carboxamide).[15] This transformation is particularly relevant as the amide itself is a key functional group in many drug molecules.
-
-
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithiums, which can be used to form ketones after hydrolysis of the intermediate imine.[8]
Reactions Involving the Boc Group
The Boc group's primary role is protection, and its removal is a key synthetic step.
-
Deprotection: The tert-butoxycarbonyl group is labile under mild acidic conditions.
-
Causality & Reagents: Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate efficiently cleave the Boc group.[1][2] This reaction proceeds via the formation of a stable tert-butyl cation. The result is the free secondary amine (4-cyanopiperidine), which is then available for a wide range of subsequent reactions, including N-alkylation, acylation, arylation (e.g., Buchwald-Hartwig coupling), or reductive amination.
-
Applications in Drug Discovery and Development
1-Boc-4-cyanopiperidine is not merely a chemical curiosity; it is a workhorse intermediate that serves as a foundational component in the synthesis of numerous APIs.[2] Its incorporation into synthetic pathways can lead to the development of novel analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2]
Key Therapeutic Areas & Targets:
-
Protein Kinase Inhibitors: Used as a reactant in the synthesis of inhibitors for targets like Protein Kinase B (Akt), which are crucial in cancer cell signaling pathways.[8][9]
-
Glycine Transporter 1 (GlyT1) Inhibitors: Serves as a key precursor for heteroaryl-substituted piperidine derivatives that modulate glycine levels in the brain, with applications in treating schizophrenia and other CNS disorders.[4][8]
-
Cannabinoid Receptor (CB2) Inhibitors: The scaffold is used in the development of selective CB2 receptor inhibitors, which have potential as anti-inflammatory and analgesic agents without the psychoactive effects of CB1 agonists.[8]
-
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: While the core structure is often a cyanopyrrolidine, the synthetic principles and the importance of the cyano-heterocycle motif are highly relevant, as seen in drugs for type 2 diabetes.[16]
The piperidine ring introduced by this building block often improves the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier.[17]
Safety and Handling
As a moderately hazardous chemical, proper handling of 1-Boc-4-cyanopiperidine is essential.[5]
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[10][18] A significant, inherent risk is associated with the cyano functionality, which can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[5]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably within a chemical fume hood.[19] Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[19][20]
-
Handling Precautions: Avoid the formation of dust and aerosols.[19][21] Keep away from sources of ignition and prevent fire caused by electrostatic discharge.[19]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[18][19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18][19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18][19]
-
Conclusion
1-Boc-4-cyanopiperidine is a testament to the power of strategic molecular design. Its dual-functionality, combining a stable yet readily removable protecting group with a highly versatile synthetic handle, establishes it as an indispensable tool in the arsenal of the modern medicinal and synthetic chemist. Its predictable reactivity and central role in constructing the privileged piperidine scaffold ensure its continued and widespread application in the pursuit of novel and effective therapeutics. Understanding its properties, synthesis, and reactivity is fundamental for any scientist engaged in the fields of drug discovery and fine chemical synthesis.
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